1,5-Bis(2-methoxyethoxy)naphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research
Naphthalene derivatives are a cornerstone of modern chemical research, with applications spanning numerous disciplines. In medicinal chemistry, the naphthalene nucleus is a key component in many approved drugs, including anti-inflammatory agents like Nabumetone and beta-blockers such as Propranolol. wikipedia.orgnih.gov The rigid, aromatic structure of naphthalene provides a basis for designing molecules with specific biological activities. nih.govrasayanjournal.co.inresearchgate.net
Beyond pharmaceuticals, naphthalene derivatives are crucial in the development of advanced materials. Their unique photophysical and electronic properties make them ideal candidates for fluorescent probes, organic electronic devices, and dyes. nih.gov The extended π-electron system of the naphthalene core contributes to high quantum yields and excellent photostability in these applications. nih.gov
Strategic Importance of 1,5-Disubstitution Patterns on the Naphthalene Core
The substitution pattern on the naphthalene ring profoundly influences the molecule's properties and reactivity. The 1,5-disubstitution pattern is of particular strategic importance. This arrangement places substituents on opposite sides of the naphthalene core, which can lead to unique molecular geometries and functionalities.
This specific substitution pattern is instrumental in the synthesis of complex supramolecular structures, such as macrocycles, rotaxanes, and catenanes. nih.gov The defined orientation of the substituents in a 1,5-disubstituted naphthalene can direct the assembly of these intricate architectures. For instance, the synthesis of certain macrocycles utilizes the V-shaped geometry of 1,5-disubstituted naphthalene monomers to create specific binding cavities. researchgate.net
Contextualization of 1,5-Bis(2-methoxyethoxy)naphthalene as a Molecular Building Block
Within the family of 1,5-disubstituted naphthalenes, this compound emerges as a valuable molecular building block. Its structure features two methoxyethoxy chains at the 1 and 5 positions of the naphthalene ring. These flexible, oxygen-containing side chains can enhance solubility and provide coordination sites for metal ions or other guest molecules.
The presence of these ether linkages makes this compound a key component in the construction of host-guest systems and mechanically interlocked molecules. The methoxyethoxy groups can act as "arms" that help to encapsulate other chemical species within a larger molecular framework.
Overview of Research Trajectories Involving this compound
Research involving this compound has primarily focused on its application in supramolecular chemistry. Scientists have utilized this compound as a precursor in the synthesis of sophisticated molecular machines and host-guest complexes.
A notable area of research is the creation of rotaxanes, which are molecules composed of a dumbbell-shaped component threaded through a macrocycle. nsf.govnih.govosti.govrsc.org The naphthalene unit of this compound can serve as a station along the axle of the rotaxane, interacting with the macrocyclic ring. The methoxyethoxy chains can influence the shuttling motion of the macrocycle along the axle.
Furthermore, this compound has been employed in the synthesis of macrocycles designed for molecular recognition. researchgate.netrsc.orgsc.edunih.gov The specific arrangement and nature of the methoxyethoxy groups contribute to the selective binding of certain guest molecules within the macrocycle's cavity. These research efforts highlight the versatility of this compound as a tailored building block for creating complex and functional molecular systems.
Structure
2D Structure
3D Structure
Properties
CAS No. |
164932-88-1 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1,5-bis(2-methoxyethoxy)naphthalene |
InChI |
InChI=1S/C16H20O4/c1-17-9-11-19-15-7-3-6-14-13(15)5-4-8-16(14)20-12-10-18-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
SGGQYNDQDVQSNO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C=CC=C2OCCOC |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Bis 2 Methoxyethoxy Naphthalene and Its Analogs
Retrosynthetic Analysis and Key Precursors for 1,5-Bis(2-methoxyethoxy)naphthalene
A retrosynthetic approach to this compound logically disconnects the ether bonds, identifying the primary building blocks. This analysis reveals that the synthesis fundamentally requires a dihydroxynaphthalene scaffold and a reagent capable of introducing the methoxyethoxy side chains.
The foundational precursor for the target molecule is 1,5-dihydroxynaphthalene. This aromatic diol provides the rigid naphthalene (B1677914) core and the two hydroxyl groups at the 1 and 5 positions, which serve as the reaction sites for etherification. 1,5-Dihydroxynaphthalene, also known as Azurol, is a white to grey solid that is soluble in polar organic solvents like ether and acetone. wikipedia.orgchemicalbook.com It is a crucial intermediate in organic synthesis, particularly in the production of dyes and other functional organic materials. chemicalbook.comgoogle.com
The industrial preparation of 1,5-dihydroxynaphthalene typically starts from naphthalene. The process involves the sulfonation of naphthalene to form naphthalene-1,5-disulfonic acid. wikipedia.orgscispace.com This intermediate is then subjected to hydrolysis with a strong base, such as sodium hydroxide, under heat and pressure, followed by acidification to yield 1,5-dihydroxynaphthalene. wikipedia.orgchemicalbook.comprepchem.comgoogle.com
Table 1: Properties of 1,5-Dihydroxynaphthalene
| Property | Value |
|---|---|
| IUPAC Name | Naphthalene-1,5-diol |
| Chemical Formula | C₁₀H₈O₂ |
| Molar Mass | 160.17 g·mol⁻¹ |
| Appearance | Colorless needles / Grey powder |
The second key component is the electrophilic reagent that introduces the 2-methoxyethoxy chains onto the dihydroxynaphthalene core. This is typically an alkyl halide or a similar compound with a good leaving group. For the synthesis of this compound, a common and effective reagent is 2-methoxyethoxymethyl chloride (MEM-Cl). wikipedia.org However, for the specific chain required, 1-(2-chloroethoxy)ethane or, more commonly, a tosylate derivative like 2-(2-methoxyethoxy)ethyl p-toluenesulfonate is used. nih.gov These reagents provide the -(CH₂)₂OCH₂CH₂OCH₃ fragment necessary for the final structure. The use of such poly(ethylene glycol) derivatives allows for the modification of the solubility and coordination properties of the resulting naphthalene compound. rsc.org
Derivatization Pathways for Functionalization
Once this compound is synthesized, its naphthalene core can be further functionalized to create a variety of analogs with tailored properties. The electron-rich nature of the dialkoxy-substituted naphthalene ring makes it susceptible to electrophilic aromatic substitution reactions. For example, bromination of dialkoxynaphthalene derivatives can be achieved using reagents like N-bromosuccinimide (NBS) in dichloromethane, which can introduce bromine atoms onto the aromatic ring for further synthetic transformations. nih.gov These halogenated intermediates can then participate in various cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to more complex molecular architectures. researchgate.net Such derivatization is a key strategy for developing novel materials with specific electronic or optical properties. nih.govdntb.gov.ua
Introduction of Electron-Withdrawing or Electron-Donating Moieties
The electronic properties of the 1,5-dialkoxynaphthalene core can be modulated by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic scaffold. These substitutions significantly influence the molecule's reactivity, photophysical characteristics, and intermolecular interactions. The alkoxy groups already present are considered electron-donating. libretexts.org
Electron-Withdrawing Groups (EWGs):
The introduction of EWGs, such as nitro (-NO2), cyano (-CN), and halogen (-F, -Cl, -Br, -I) groups, is typically accomplished through electrophilic aromatic substitution reactions. The 1,5-dialkoxy substituents are activating and direct incoming electrophiles to the ortho and para positions (C2, C4, C6, and C8). However, the positions most susceptible to substitution are C4 and C8 due to steric hindrance at the C2 and C6 positions. libretexts.org
Nitration: The nitration of 1,5-dimethoxynaphthalene (B158590) has been reported, providing a pathway to introduce nitro groups. rsc.org This reaction is typically carried out using a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. libretexts.org The reaction conditions can be controlled to favor mononitration or dinitration. nih.gov
Halogenation: Halogenation can be achieved using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. This allows for the introduction of bromo or chloro substituents onto the naphthalene ring.
Acylation: Friedel-Crafts acylation introduces an acyl group (R-C=O), another effective EWG, onto the aromatic ring. This reaction typically employs an acyl halide or anhydride with a Lewis acid catalyst.
Electron-Donating Groups (EDGs):
Further enhancement of the electron-donating nature of the 1,5-dialkoxynaphthalene system can be achieved by introducing additional EDGs.
Alkylation: Friedel-Crafts alkylation can introduce alkyl groups, which are weak electron-donating groups, onto the naphthalene core. This reaction involves an alkyl halide and a Lewis acid catalyst.
Further Alkoxylation: Although synthetically challenging due to the directing effects of the existing alkoxy groups, the introduction of additional alkoxy or hydroxy groups would further increase the electron density of the aromatic system.
The introduction of these moieties is a key strategy in tuning the electronic and optical properties of 1,5-dialkoxynaphthalene derivatives for applications in materials science and electronics. nih.govacs.orgresearchgate.net
| Reaction Type | Reagents and Conditions | Introduced Group | Electronic Effect |
| Nitration | HNO3, H2SO4 | -NO2 | Electron-Withdrawing |
| Halogenation | Br2, FeCl3 or AlCl3 | -Br | Electron-Withdrawing |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | -COR | Electron-Withdrawing |
| Friedel-Crafts Alkylation | RCl, AlCl3 | -R (Alkyl) | Electron-Donating |
Incorporation of Polymerizable Units
To enable the use of this compound and its analogs as monomers in polymerization reactions, polymerizable functional groups can be incorporated into their structure. These groups allow for the formation of polymers with tailored properties for applications in materials science, such as in the development of novel plastics and organic electronic devices.
Common polymerizable units that can be introduced include vinyl ethers, acrylates, and norbornenes.
Vinyl Ethers: The introduction of a vinyl ether group can be achieved through several synthetic routes. One common method involves the reaction of a hydroxyl-terminated side chain with acetylene under basic conditions. researchgate.net Alternatively, transetherification reactions can be employed. Vinyl ether functionalized monomers can undergo cationic polymerization. researchgate.net
Acrylates: Acrylate functionalities can be incorporated by esterification of a hydroxyl-terminated side chain with acryloyl chloride in the presence of a base. Acrylate-functionalized monomers are readily polymerizable via free-radical polymerization.
Norbornenes: Norbornene moieties can be introduced by reacting a hydroxyl-functionalized side chain with a norbornene derivative containing a suitable leaving group, such as 5-norbornene-2-carbonyl chloride. Norbornene-functionalized monomers are particularly useful in Ring-Opening Metathesis Polymerization (ROMP), which allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. caltech.eduacs.orgnih.gov
| Polymerizable Unit | Synthetic Method | Polymerization Type |
| Vinyl Ether | Reaction with acetylene; Transetherification | Cationic Polymerization |
| Acrylate | Esterification with acryloyl chloride | Free-Radical Polymerization |
| Norbornene | Reaction with 5-norbornene-2-carbonyl chloride | Ring-Opening Metathesis Polymerization (ROMP) |
Strategies for Side-Chain Elongation and Branched Architectures
Modification of the ether side-chains of this compound provides a powerful tool to fine-tune the physical properties of the molecule, such as solubility, thermal behavior, and self-assembly characteristics.
Side-Chain Elongation:
Elongation of the side-chains can be readily achieved by utilizing longer-chain alkylating agents during the initial Williamson ether synthesis. For instance, instead of 2-methoxyethyl halide, oligo- or poly(ethylene glycol) (PEG) chains with a terminal leaving group can be used. The synthesis of such PEG derivatives often involves the conversion of the terminal hydroxyl group of a commercially available PEG to a good leaving group, such as a tosylate or a halide. nih.govmdpi.com This approach allows for the preparation of 1,5-dialkoxynaphthalene derivatives with precisely controlled side-chain lengths.
Branched Architectures:
The introduction of branched side-chains can significantly impact the physical properties of the resulting materials, often leading to increased solubility and altered morphological characteristics. Branched alkylating agents can be employed in the Williamson ether synthesis to introduce these architectures. For example, using a branched haloalkane instead of a linear one will result in a branched ether side-chain.
The synthesis of more complex branched structures may require a multi-step approach, where a functionalized side-chain is first introduced and then further modified. For instance, a side-chain with a terminal hydroxyl group can be introduced, which can then be used as a branching point for further etherification reactions.
| Side-Chain Modification | Synthetic Strategy | Effect on Properties |
| Elongation | Use of oligo- or poly(ethylene glycol) derivatives in Williamson ether synthesis. | Increased solubility in polar solvents, altered thermal properties. |
| Branching | Use of branched alkylating agents in Williamson ether synthesis. | Increased solubility, disruption of crystal packing, altered morphology. |
Purification and Isolation Techniques in the Synthesis of Naphthalene Ethers
The purification and isolation of this compound and its analogs are crucial steps to ensure the removal of unreacted starting materials, by-products, and residual solvents. The choice of purification method depends on the physical state (solid or liquid) and the purity of the crude product.
Recrystallization:
For solid naphthalene ethers, recrystallization is a common and effective purification technique. youtube.com This method relies on the difference in solubility of the desired compound and its impurities in a suitable solvent at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent. The purified crystals are then collected by filtration. The choice of solvent is critical and is determined empirically.
Chromatography:
Chromatography is a versatile technique used for the purification of both solid and liquid naphthalene ethers.
Column Chromatography: This is a widely used method for the separation of compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase (the eluent). The crude product is loaded onto the top of the column, and the eluent is passed through, carrying the different components at different rates, thus achieving separation.
Gas Chromatography (GC): For volatile and thermally stable naphthalene ethers, GC can be used for both analysis and purification on a preparative scale. acs.orgasianpubs.orgacs.org The separation is based on the partitioning of the components between a gaseous mobile phase and a liquid or solid stationary phase within a column.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the purification of less volatile or thermally sensitive naphthalene derivatives. nih.gov It utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, providing high-resolution separations.
Extraction:
Liquid-liquid extraction is often used during the work-up of the reaction mixture to separate the desired product from inorganic salts and other water-soluble impurities. The crude product is dissolved in an organic solvent that is immiscible with water, and the solution is washed with water or an aqueous solution to remove impurities.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis (for solids).
| Technique | Principle of Separation | Applicability |
| Recrystallization | Differential solubility at varying temperatures | Solid compounds |
| Column Chromatography | Differential adsorption and solubility | Solids and liquids |
| Gas Chromatography (GC) | Differential partitioning between gas and stationary phase | Volatile and thermally stable compounds |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning | Non-volatile or thermally sensitive compounds |
| Extraction | Differential solubility in immiscible liquids | General work-up and initial purification |
Supramolecular Chemistry and Molecular Recognition Phenomena
Role of 1,5-Bis(2-methoxyethoxy)naphthalene as a Supramolecular Guest
This compound primarily functions as a π-electron-rich guest molecule in host-guest chemistry. Its electron-donating character makes it an ideal partner for electron-deficient host molecules. A quintessential example of this is its use as a template in the synthesis of the cyclophane cyclobis(paraquat-p-phenylene), a well-known electron-poor host often referred to as "Stoddart's blue box". In this template-directed synthesis, the this compound molecule organizes the precursor components of the cyclophane around itself, facilitating the ring-closing reaction that would otherwise be entropically disfavored. The formation of a stable host-guest complex between the naphthalene (B1677914) derivative and the forming cyclophane is the driving force for the high-yield synthesis of the host molecule.
The ability of this compound to act as an effective guest is attributed to its molecular geometry and electronic properties. The planar naphthalene ring system provides a broad surface for non-covalent interactions, while the flexible ether side chains can adopt conformations that enhance binding within a host's cavity.
Host-Guest Complexation Mechanisms
The formation of a stable complex between this compound and a host molecule is a finely tuned process governed by a suite of non-covalent interactions and conformational adjustments. These subtle forces and structural changes dictate the affinity and specificity of the host-guest pairing.
Non-Covalent Interactions Governing Binding Affinity
The stability of the host-guest complex involving this compound is not the result of a single dominant force but rather the synergistic effect of several weaker interactions.
A primary contributor to the binding affinity is the π-π stacking interaction between the electron-rich naphthalene ring of the guest and the electron-deficient aromatic units of a host, such as the bipyridinium units of cyclobis(paraquat-p-phenylene). This donor-acceptor interaction is a significant driving force for complexation, leading to a parallel arrangement of the aromatic systems to maximize their orbital overlap. The distance between the stacked rings is a critical parameter for the strength of this interaction.
| Host | Guest | π-π Stacking Distance (Å) | Reference |
|---|---|---|---|
| Cyclobis(paraquat-p-phenylene) | This compound | ~3.5 | |
| Octafluoronaphthalene | Naphthalene | Not Specified |
Conformational Adaptations during Complex Formation
The process of host-guest complexation is not a simple rigid "lock-and-key" mechanism. Instead, both the host and the guest can undergo conformational changes to achieve a more stable complex, a phenomenon known as "induced fit." For this compound, the flexible ether side chains are particularly important in this regard. These chains can fold and orient themselves to fit snugly within the host's cavity and to optimize their interactions with the host. The naphthalene core itself is rigid, but the dihedral angles between the plane of the naphthalene ring and the attached ether chains can adjust to accommodate the geometric constraints of the host molecule.
| Parameter | Value | Reference |
|---|---|---|
| Association Constant (Ka) | 730 ± 80 M-1 | |
| Gibbs Free Energy (ΔG) | -16.3 ± 0.3 kJ mol-1 | |
| Enthalpy (ΔH) | -34 ± 2 kJ mol-1 | |
| Entropy (TΔS) | -18 ± 2 kJ mol-1 |
The thermodynamic data reveals that the complexation is an enthalpically driven process, with a significant negative enthalpy change indicating the formation of strong non-covalent interactions. The negative entropy change suggests a loss of conformational freedom for the guest molecule as it becomes encapsulated within the host.
Research on the Supramolecular Chemistry of this compound Remains Limited
The requested article outline, focusing on pseudopolyrotaxane architectures, stimuli-responsive systems, and the thermodynamic and kinetic parameters of host-guest recognition involving this specific compound, delves into a highly specialized area of research. The current body of published work does not appear to contain the specific experimental findings necessary to populate these sections with scientifically accurate and detailed information.
General principles of supramolecular chemistry allow for speculation on the potential behavior of this compound. The electron-rich naphthalene core and the flexible methoxyethoxy side chains could theoretically interact with electron-deficient guest molecules or macrocycles like cyclodextrins to form host-guest complexes or pseudorotaxanes. These assemblies could potentially exhibit stimuli-responsive behavior, where changes in the environment such as temperature, solvent polarity, or the presence of specific ions could alter the interactions and lead to a controllable response.
However, without specific studies, any discussion on the formation of pseudopolyrotaxane architectures or stimuli-responsive systems featuring this compound would be purely hypothetical. Similarly, the evaluation of association and dissociation constants, as well as the influence of solvent polarity and temperature on these recognition events, requires experimental data from techniques such as NMR titration, isothermal titration calorimetry (ITC), or UV-vis spectroscopy, which have not been reported for this compound.
Applications in Advanced Materials Science
Self-Assembly for Structured Functional Materials
No information exists in the public domain regarding the self-assembly of 1,5-Bis(2-methoxyethoxy)naphthalene into nanosheets or other aggregated structures.
There are no available crystallographic studies or reports on the crystal engineering and solid-state organization of this compound.
Integration into Responsive Polymeric Systems
The incorporation of specific molecular units into polymers allows for the creation of "smart" materials that can respond to external stimuli such as light, temperature, or chemical changes. The architecture of this compound makes it a prime candidate for integration into such responsive systems. The naphthalene (B1677914) core provides a chromophore with well-defined photophysical properties, while the methoxyethoxy side chains can impart solubility, influence polymer morphology, and potentially interact with other molecules or ions.
Supramolecular Polymers
Supramolecular polymers are long, polymer-like arrays of monomeric units held together by non-covalent interactions, such as hydrogen bonds, metal coordination, or π-π stacking. The assembly and disassembly of these polymers can be triggered by external stimuli, leading to materials with dynamic and reversible properties.
The structure of this compound is well-suited for the construction of supramolecular polymers. The planar naphthalene core is prone to engaging in π-π stacking interactions, a key driving force for self-assembly. The flexible methoxyethoxy side chains can play a crucial role in modulating these interactions. They can influence the solubility of the monomer and the resulting polymer in various solvents, a critical factor for solution-based processing and self-assembly. Furthermore, the oxygen atoms in the ether chains can act as hydrogen bond acceptors or coordination sites for metal ions, providing additional handles for directing the supramolecular polymerization process.
While specific studies on supramolecular polymers derived from this compound are not extensively documented, research on other 1,5-disubstituted naphthalene derivatives provides a strong basis for its potential. For instance, the incorporation of similar naphthalene units into polymer backbones has been shown to enforce a more rigid and organized structure. This rigidity can enhance the stability and properties of the resulting supramolecular assembly. The interplay between the rigid naphthalene core and the flexible side chains could lead to the formation of various morphologies, such as nanofibers, vesicles, or gels, depending on the assembly conditions.
A hypothetical model for the supramolecular polymerization of a derivative of this compound is presented below. By introducing recognition units (e.g., hydrogen bonding moieties) at the termini of the methoxyethoxy chains, directional self-assembly into linear supramolecular polymers can be envisioned.
| Monomer Design | Intermolecular Interaction | Resulting Supramolecular Structure | Potential Application |
| This compound with terminal hydrogen bonding groups | Hydrogen bonding and π-π stacking | Linear supramolecular polymers | Self-healing materials, injectable gels for biomedical applications |
| Metal-complexed this compound | Metal-ligand coordination and π-π stacking | Metallo-supramolecular polymers | Stimuli-responsive sensors, catalytic materials |
Photo-Controlled Luminescent Materials
Materials that can change their luminescent properties in response to light are in high demand for applications in optical data storage, sensing, and bio-imaging. The naphthalene moiety in this compound is a well-known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This inherent luminescence can be controlled and modulated by incorporating the molecule into a polymeric system.
The photophysical properties of naphthalene derivatives are sensitive to their local environment. The aggregation state, the polarity of the surrounding medium, and the presence of quenchers can all affect the intensity and wavelength of the emitted light. By integrating this compound into a polymer, it is possible to create materials where these environmental factors can be controlled by an external light stimulus.
For example, photo-isomerizable units, such as azobenzenes, could be co-polymerized with a this compound-containing monomer. Upon irradiation with a specific wavelength of light, the azobenzene (B91143) unit would change its shape (from trans to cis). This conformational change could disrupt the packing of the naphthalene units, altering their aggregation state and, consequently, their luminescent properties. This would allow for the reversible switching of the material's fluorescence "on" and "off" with light.
Research on alternating copolymers containing 1,5-dioctyloxynaphthalene has shown that the presence of the 1,5-dialkoxynaphthalene unit can lead to a more rigid polymer backbone, which in turn decreases non-radiative decay pathways and enhances fluorescence quantum yields. core.ac.uk This suggests that polymers incorporating this compound could exhibit bright luminescence. The methoxyethoxy side chains could further be utilized to tune the solid-state packing and morphology, which are known to have a significant impact on the luminescent properties of organic materials.
The potential photophysical characteristics of polymers containing this compound are summarized in the table below, based on findings from analogous systems.
| Property | Anticipated Characteristic | Rationale based on Analogous Systems |
| Absorption Maximum (λabs) | In the UV region, with potential for red-shifting upon polymerization | Naphthalene core absorbs in the UV; extended conjugation in a polymer backbone typically leads to a bathochromic shift. |
| Emission Maximum (λem) | Blue fluorescence, sensitive to solvent polarity and aggregation | Naphthalene is a blue emitter; solvatochromism and aggregation-induced emission changes are common for fluorophores in polymeric systems. |
| Fluorescence Quantum Yield (ΦF) | Potentially high, especially in a rigid polymer matrix | Rigidification of the polymer backbone containing 1,5-disubstituted naphthalenes has been shown to increase radiative efficiency. core.ac.uk |
| Photo-switching Behavior | Feasible with co-polymerization of photochromic units | Conformational changes of photo-responsive co-monomers can alter the environment of the naphthalene fluorophore, modulating its emission. |
Advanced Characterization Techniques for Structural and Supramolecular Analysis
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for determining the exact arrangement of atoms within a crystalline solid. It provides a detailed picture of molecular geometry, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing
While a specific single-crystal X-ray diffraction study for 1,5-bis(2-methoxyethoxy)naphthalene is not widely published, analysis of the closely related compound 1,5-dimethoxynaphthalene (B158590) provides significant insight into the expected structural features. In the crystal structure of 1,5-dimethoxynaphthalene, the molecule lies on a crystallographic inversion center, which imparts a high degree of symmetry. nih.gov It crystallizes in the monoclinic space group P2₁/c. nih.gov The naphthalene (B1677914) ring system itself is essentially planar, with minimal distortion from the methoxy (B1213986) substituents. nih.gov
A key feature observed in the packing of 1,5-dimethoxynaphthalene is a herringbone arrangement, where molecules are organized in layers. nih.gov It is anticipated that this compound would adopt a similar packing motif, influenced by the planarity of the naphthalene core and the spatial requirements of the more flexible 2-methoxyethoxy side chains. The geometry of these side chains would be a critical factor, with their conformation dictating the precise packing efficiency and unit cell dimensions.
Table 1: Representative Crystallographic Data for the Analogous 1,5-Dimethoxynaphthalene (Note: This data is for a closely related analog and serves as a model for the expected parameters of this compound)
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₁₂O₂ | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 7.0412 (3) | nih.gov |
| b (Å) | 10.1058 (4) | nih.gov |
| c (Å) | 6.5773 (2) | nih.gov |
| β (°) | 95.509 (3) | nih.gov |
| Volume (ų) | 465.86 (3) | nih.gov |
| Z | 2 | nih.gov |
Analysis of Intermolecular Interactions in Crystalline Lattices
The supramolecular architecture of crystalline solids is defined by a network of non-covalent interactions. In the crystal lattice of 1,5-dimethoxynaphthalene, weak C—H···O hydrogen bonds are the primary directional forces, linking molecules into chains. nih.gov For this compound, the additional ether oxygen atoms in the side chains would provide more sites for such hydrogen bonding, potentially leading to a more complex and robust three-dimensional network.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) serves as a valuable tool for the characterization of bulk crystalline materials. While SCXRD analyzes a single, perfect crystal, PXRD provides a diffraction pattern representative of a polycrystalline powder. This pattern acts as a fingerprint for a specific crystalline phase, allowing for confirmation of the material's identity and assessment of its bulk purity. Any significant crystalline impurities would appear as additional peaks in the diffractogram. Furthermore, the sharpness of the diffraction peaks in a PXRD pattern gives an indication of the material's crystallinity; broad peaks suggest small crystallite size or the presence of amorphous content, whereas sharp, well-defined peaks indicate a highly crystalline material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon), their connectivity, and their spatial relationships.
Unambiguous Structural Confirmation
¹H and ¹³C NMR spectroscopy are routinely used to confirm the covalent structure of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the naphthalene core, as well as distinct signals for the methylene (B1212753) (–CH₂–) and methyl (–CH₃) protons of the two equivalent 2-methoxyethoxy side chains. The integration of these signals would correspond to the number of protons in each unique environment, while their splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, confirming their connectivity.
Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments. It would display distinct resonances for the different carbons of the naphthalene ring and the carbons of the ether side chains, confirming the molecular backbone and the presence of all constituent carbon atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on standard values for similar functional groups.)
| Atom Type | Spectrum | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons (Naphthalene) | ¹H NMR | 6.8 - 8.0 |
| Methylene Protons (O-CH₂-CH₂-O) | ¹H NMR | 3.8 - 4.3 |
| Methylene Protons (CH₂-O-CH₃) | ¹H NMR | 3.5 - 3.8 |
| Methyl Protons (O-CH₃) | ¹H NMR | 3.3 - 3.5 |
| Aromatic Carbons (Naphthalene) | ¹³C NMR | 105 - 155 |
| Methylene Carbons (O-CH₂-CH₂-O) | ¹³C NMR | 68 - 72 |
| Methylene Carbons (CH₂-O-CH₃) | ¹³C NMR | 65 - 70 |
| Methyl Carbons (O-CH₃) | ¹³C NMR | ~59 |
Elucidation of Host-Guest Binding Interactions
The electron-rich naphthalene core of this compound makes it an attractive candidate to act as a host for electron-deficient guest molecules, forming supramolecular host-guest complexes. nih.gov NMR titration is the primary method used to study these interactions in solution.
In a typical NMR titration experiment, the ¹H NMR spectrum of the host (this compound) is monitored upon the incremental addition of a guest molecule. If binding occurs, the chemical environment of the host's protons will change, leading to shifts in their corresponding NMR signals. The protons of the naphthalene ring are particularly sensitive probes, as they are directly involved in the π-system that interacts with the guest.
By plotting the change in chemical shift (Δδ) against the guest concentration, a binding isotherm can be generated. Analysis of this curve allows for the determination of the binding stoichiometry (e.g., 1:1, 1:2) and the association constant (Kₐ), which quantifies the strength of the host-guest interaction. beilstein-journals.org This method provides crucial thermodynamic data on the stability of the supramolecular complex in solution. nih.gov A study involving polymers functionalized with 1,5-dialkoxynaphthalene guest units has demonstrated their complexation with the cyclobis(paraquat-p-phenylene) host, highlighting the capability of this naphthalene system to engage in such binding events. nih.gov
Mechanistic Studies of Chemical Transformations
Detailed mechanistic studies concerning the chemical transformations of this compound are not extensively detailed in the scientific literature. However, based on its chemical structure, which consists of a naphthalene core substituted with two methoxyethoxy side chains, potential transformations can be inferred. The ether linkages are susceptible to cleavage under strong acidic conditions. Furthermore, the aromatic naphthalene ring could undergo electrophilic substitution reactions, although the specific pathways and the directing effects of the 1,5-alkoxy substituents would require dedicated investigation.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy is a cornerstone for the structural elucidation of molecules, providing direct information about the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by a combination of vibrations from the naphthalene core and the flexible ether side chains.
The FT-IR spectrum of naphthalene itself shows characteristic peaks for its C-H and C-C vibrations. nasa.gov For this compound, additional strong absorption bands corresponding to the ether linkages are expected. Theoretical and experimental studies on related molecules, such as methyl 2-naphthyl ether, help in assigning these vibrational modes. researchgate.net The key vibrational frequencies and their assignments for the title compound are summarized below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the naphthalene ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Symmetric and asymmetric stretching of C-H bonds in the -CH₂- and -CH₃ groups of the side chains. |
| Aromatic C=C Stretch | 1650 - 1500 | Stretching vibrations within the aromatic naphthalene core. |
| Aliphatic C-H Bend | 1470 - 1350 | Bending (scissoring, wagging) vibrations of the CH₂ groups in the ether side chains. |
| Aryl-Alkyl Ether C-O Stretch (Asymmetric) | 1275 - 1200 | Asymmetric C-O-C stretching of the Ar-O-CH₂ linkage. |
| Dialkyl Ether C-O Stretch (Asymmetric) | 1150 - 1085 | Asymmetric C-O-C stretching of the -CH₂-O-CH₂- and -CH₂-O-CH₃ linkages in the side chains. researchgate.net |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Out-of-plane bending of the C-H bonds on the substituted naphthalene ring. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic structure of the molecule, including the energies of its frontier molecular orbitals.
The UV-Visible absorption spectrum of this compound is dominated by the electronic transitions of the naphthalene chromophore. The spectrum of unsubstituted naphthalene exhibits distinct absorption bands corresponding to π→π* transitions. shimadzu.comnist.gov The presence of two alkoxy groups at the 1 and 5 positions acts as auxochromes, modifying the absorption profile. These electron-donating groups typically cause a bathochromic (red) shift of the absorption maxima and a hyperchromic effect (increased absorption intensity) compared to the parent naphthalene. shimadzu.com The absorption spectrum is expected to be similar in shape to other 1,5-disubstituted naphthalenes. researchgate.net
| Compound | Absorption Maxima (λmax) | Electronic Transition | Notes |
|---|---|---|---|
| Naphthalene (in Ethanol) | ~221 nm, ~286 nm, ~312 nm | π→π | Reference spectrum for the core chromophore. shimadzu.com |
| This compound | Slightly red-shifted vs. Naphthalene | π→π | The alkoxy substituents perturb the electronic levels of the naphthalene core. The flexible side chains may lead to slight variations in different solvents. |
Naphthalene is a well-known fluorescent molecule, and its derivatives often exhibit interesting luminescent properties. The substitution with two flexible methoxyethoxy chains at the 1,5-positions is expected to influence the emission characteristics. These side chains can affect the rates of non-radiative decay processes, thereby altering the fluorescence quantum yield.
In studies of related complex naphthalene derivatives, the nature of the side chains and the polarity of the solvent have been shown to significantly impact the emission spectra. rsc.org It is plausible that this compound would also exhibit solvatochromic behavior, where the emission maximum shifts with solvent polarity. The flexible ether chains could allow for solvent reorganization around the excited state molecule, leading to such effects. While detailed studies on the phosphorescence of this specific compound are scarce, naphthalene-based compounds are capable of phosphorescence at low temperatures in a rigid matrix.
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₆H₂₀O₄), the exact molecular weight is 276.1311 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 276. The fragmentation pattern is predicted to be dominated by cleavages within the two ether side chains, as these bonds are weaker than the bonds of the aromatic system.
| Predicted m/z | Ion Fragment | Fragmentation Pathway |
|---|---|---|
| 276 | [C₁₆H₂₀O₄]⁺˙ | Molecular Ion ([M]⁺˙) |
| 245 | [M - OCH₃]⁺ | Loss of a terminal methoxy radical. |
| 231 | [M - CH₂OCH₃]⁺ | Cleavage of the ethoxy bond with loss of a methoxymethyl radical. |
| 201 | [M - OCH₂CH₂OCH₃]⁺ | Loss of one entire methoxyethoxy side chain. This would be a significant peak. |
| 158 | [C₁₀H₆(O)₂]⁺˙ or [C₁₀H₇(O-CH₂)]⁺ | Naphthalene core with attached oxygen atoms or fragments of the side chain. |
| 128 | [C₁₀H₈]⁺˙ | Naphthalene radical cation, from cleavage of both side chains. |
| 75 | [OCH₂CH₂OCH₃]⁺ | The methoxyethoxy side chain itself as a cation. |
| 45 | [CH₂OCH₃]⁺ | Fragment from the side chain (methoxymethyl cation). |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the high-resolution mass spectrum of a compound, which is pivotal for confirming its molecular formula. For this compound, HRMS would be used to verify its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass.
| Parameter | Description |
| Calculated m/z | The theoretical mass-to-charge ratio for the protonated molecule [M+H]⁺ of this compound (C₁₈H₂₂O₄). |
| Observed m/z | The experimentally determined mass-to-charge ratio from the HRMS instrument. |
| Mass Accuracy | The difference between the calculated and observed m/z values, typically expressed in parts per million (ppm). A low ppm error confirms the elemental composition. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It allows for the transfer of ions from solution into the gas phase for mass analysis with minimal fragmentation. nih.govrsc.org
In the context of this compound, ESI-MS would be employed to observe the intact molecular ion, typically as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺, confirming the molecular weight of the compound. osti.gov The technique is also invaluable for studying non-covalent interactions in supramolecular assemblies, as it can preserve these fragile complexes during the ionization process. The solvent system can influence the ionization process; for instance, using acetonitrile (B52724) or methanol (B129727) can lead to the observation of different adducts or even electrochemical oxidation products. rsc.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is well-suited for the analysis of large, non-volatile, and thermally fragile molecules. nih.gov The sample is co-crystallized with a matrix that absorbs the laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.govosti.gov The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. nih.gov
For this compound, MALDI-TOF MS can be used to determine its molecular weight and to analyze its oligomeric or aggregated forms. researchgate.net The choice of matrix is crucial for successful analysis and can influence the quality of the resulting spectrum. osti.gov
| Technique | Analyte Information | Typical Matrix |
| MALDI-TOF MS | Molecular weight determination, analysis of aggregates and oligomers. | α-Cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or sinapinic acid (SA). msesupplies.com |
Calorimetric Techniques for Binding Thermodynamics
Calorimetric techniques are essential for understanding the thermodynamic driving forces behind molecular recognition and self-assembly processes.
Isothermal Titration Microcalorimetry (ITC) for Binding Enthalpies and Entropies
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during a binding event. malvernpanalytical.com By titrating a solution of one molecule into a solution of its binding partner, ITC can determine the binding affinity (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) of the interaction in a single experiment. wikipedia.orgmalvernpanalytical.comnih.gov
In the study of this compound, ITC could be utilized to investigate its binding interactions with other molecules, such as metal ions or guest molecules, to form supramolecular complexes. The thermodynamic parameters obtained from ITC provide a complete picture of the binding process. malvernpanalytical.comresearchgate.net
| Thermodynamic Parameter | Information Provided |
| Binding Affinity (Kₐ) | The strength of the binding interaction. |
| Stoichiometry (n) | The ratio of the interacting molecules in the resulting complex. malvernpanalytical.com |
| Enthalpy Change (ΔH) | The heat released or absorbed during binding, reflecting the changes in bonding and intermolecular forces. malvernpanalytical.com |
| Entropy Change (ΔS) | The change in the randomness or disorder of the system upon binding. |
| Gibbs Free Energy Change (ΔG) | Calculated from ΔH and ΔS, it indicates the spontaneity of the binding process. researchgate.net |
Microscopic and Imaging Techniques for Morphological Characterization
Microscopic techniques are vital for visualizing the morphology and structure of materials at the nanoscale.
Scanning Electron Microscopy (SEM) for Nanosheet and Aggregate Morphology
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. The signals that result from the electron-sample interactions provide information about the sample's surface topography and composition.
For this compound, SEM would be instrumental in characterizing the morphology of any self-assembled structures, such as nanosheets or other aggregates. The images obtained from SEM can reveal the size, shape, and surface features of these nanoscale architectures, providing crucial insights into the self-assembly process.
Atomic Force Microscopy (AFM) for Surface Topography and Self-Assembled Structures
No research findings specific to the use of Atomic Force Microscopy (AFM) for the analysis of this compound have been identified in the public domain. While AFM is a powerful technique for visualizing surface topography and the self-assembly of molecules at the nanoscale, its application to this particular compound has not been documented in available scientific literature.
Grazing-Incidence X-ray Scattering (GIXS) for Thin Film Orientation and Crystallinity
There are no available studies or data from Grazing-Incidence X-ray Scattering (GIXS) experiments conducted on thin films of this compound. GIXS is a critical tool for determining the molecular orientation and degree of crystallinity in thin films, which are crucial parameters for applications in organic electronics. However, no such analysis has been reported for this specific compound.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like 1,5-Bis(2-methoxyethoxy)naphthalene, DFT calculations can predict a variety of properties.
Prediction of Electronic Structures (HOMO-LUMO energy levels)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and electrical transport properties. worldwidejournals.com A smaller gap suggests that the molecule is more likely to be reactive and can be more easily excited. worldwidejournals.com
A hypothetical data table for the predicted HOMO-LUMO energies of this compound, based on common DFT functionals, is presented below to illustrate the expected output of such a study.
| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| B3LYP | 6-311+G(d,p) | -5.80 | -1.10 | 4.70 |
| PBE0 | 6-311+G(d,p) | -6.00 | -1.20 | 4.80 |
| M06-2X | 6-311+G(d,p) | -6.20 | -1.00 | 5.20 |
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, with its ether side chains, conformational analysis is particularly important. This involves identifying the different possible spatial arrangements (conformers) of the molecule and determining their relative energies.
Studies on other naphthalene (B1677914) derivatives have successfully used DFT for geometry optimization. For example, in a study of (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], the dihedral angles between the benzene (B151609) and naphthalene rings were determined. researchgate.net Similarly, for 1,5-Bis(2,5-dimethyl-1H-pyrrol-1-yl)naphthalene, quantum chemical calculations were performed to determine the equilibrium geometry of the free molecule, which was then compared to the solid-state structure to understand the effects of crystal packing. nih.gov These calculations revealed that the pyrrolyl groups were nearly perpendicular to the naphthalene ring system in the minimum energy configuration. nih.gov
For this compound, conformational analysis would focus on the rotational freedom of the methoxyethoxy side chains. The dihedral angles between the naphthalene core and these side chains would be a key parameter to investigate, as different conformations could have significantly different energies and properties.
Modeling of Spectroscopic Properties
Computational methods can also be used to model and predict spectroscopic properties, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. This can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's vibrational modes and electronic transitions.
While specific spectroscopic modeling for this compound was not found, research on microhydrated naphthalene demonstrates the utility of these methods. In that study, Born-Oppenheimer Molecular Dynamics simulations were used to rationalize the far-IR action vibrational spectra, revealing the mobility of water molecules on the naphthalene surface. nih.gov For this compound, DFT calculations could be used to predict its vibrational frequencies and compare them with experimental data to confirm the structure and identify characteristic vibrational modes associated with the ether linkages and the naphthalene core.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach provides insights into the dynamic behavior of systems, such as conformational changes, diffusion, and interactions with other molecules.
For this compound, MD simulations could be employed to explore its behavior in different environments, such as in solution or in the solid state. For example, MD simulations have been used to predict the crystal shape of naphthalene grown from an ethanol (B145695) solution. rsc.orgresearchgate.net These simulations provided atomistic insight into the crystal growth mechanisms. researchgate.net Similarly, MD simulations of microhydrated naphthalene have shown the active mobility of water over the naphthalene surface even at low temperatures. nih.gov
An MD simulation of this compound could reveal how the flexible side chains behave over time, their preferred orientations, and how they might interact with solvent molecules or other molecules of the same compound. This information would be valuable for understanding its macroscopic properties, such as solubility and melting point.
Quantitative Analysis of Non-Covalent Interactions
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in determining the supramolecular structure and properties of molecular solids. Quantitative analysis of these interactions can provide a deeper understanding of crystal packing and molecular recognition phenomena.
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.
While a Hirshfeld surface analysis for this compound was not found, studies on other naphthalene derivatives illustrate the utility of this method. For instance, in naphthalene-2,3-diyl bis(3-benzyloxy)benzoate, Hirshfeld surface analysis revealed that the dominant intermolecular contacts were H⋯H (42.3%), C⋯H/H⋯C (40.3%), and O⋯H/H⋯O (15.7%). nih.gov Similarly, for (2,7-diethoxynaphthalene-1,8-diyl)bis[(4-bromophenyl)methanone], this analysis showed significant contributions from H⋯H, C⋯H/H⋯C, and Br⋯H/H⋯Br contacts. researchgate.net
For this compound, a Hirshfeld surface analysis would be expected to highlight the importance of C-H⋯O interactions due to the presence of the methoxyethoxy side chains, in addition to H⋯H and C⋯H/H⋯C contacts. The following table illustrates the kind of data that a Hirshfeld surface analysis of this compound might produce.
| Interaction Type | Percentage Contribution (%) |
| H···H | 45.0 |
| C···H/H···C | 35.0 |
| O···H/H···O | 18.0 |
| C···C | 1.5 |
| Other | 0.5 |
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry investigations that have been published focusing on the assessment of hydrogen bonding and stacking contributions for the compound This compound .
While general methodologies for assessing hydrogen bonding and stacking interactions are well-established in computational chemistry, and studies exist for related, simpler molecules such as 1,5-dimethoxynaphthalene (B158590), this specific information is not available for the requested compound. Therefore, it is not possible to provide the detailed research findings and data tables for section "6.3.2. Assessment of Hydrogen Bonding and Stacking Contributions" as outlined.
Structure Function Relationships and Rational Design Principles
Influence of Alkoxyethoxy Chain Length and Branching on Molecular Assembly
The length and branching of the alkoxyethoxy chains attached to the naphthalene (B1677914) core at the 1 and 5 positions play a crucial role in dictating the self-assembly behavior of these molecules. While specific studies on the self-assembly of 1,5-Bis(2-methoxyethoxy)naphthalene are not extensively documented, general principles derived from related systems highlight the significance of these flexible side chains.
Longer alkoxy chains generally enhance the propensity for self-assembly at liquid/solid interfaces due to increased van der Waals interactions with the substrate. researchgate.net Studies on trigonal molecules with varying numbers of alkoxy chains have shown that a decrease in the number of chains can lead to greater conformational flexibility on a surface, resulting in structural polymorphism and a variety of packing motifs. researchgate.net The interplay between the adsorption of the chains onto a surface and intermolecular interactions, such as interdigitation of the alkyl groups, directs the formation of ordered two-dimensional structures. For instance, n-paraffins are known to form close-packed monolayers on graphite (B72142), a behavior driven by the fit between the hydrogen atoms of the alkyl chain and the carbon hexagons of the graphite surface. researchgate.net
The presence of ether linkages in the alkoxyethoxy chains of this compound introduces additional complexity and functionality. These ether groups can participate in hydrogen bonding with appropriate solvents or other molecules, further influencing the assembly process. The balance between the hydrophobic interactions of the alkyl parts and the potential for hydrogen bonding of the ether oxygens can lead to the formation of intricate supramolecular structures.
Impact of Naphthalene Substitution Pattern on Supramolecular Recognition
The substitution pattern on the naphthalene core is a key determinant of its ability to participate in supramolecular recognition and form host-guest complexes. The 1,5-substitution pattern of this compound positions the flexible side chains in a manner that creates a specific binding pocket, influencing its interaction with other molecules.
Research on other 1,5-disubstituted naphthalenes provides significant insights into the role of this substitution pattern. For example, 1,5-naphthalenedisulfonate has been shown to act as a versatile building block in the construction of supramolecular assemblies through hydrogen bonding. researchgate.net In one instance, it forms a three-dimensional supramolecular assembly with silver ions, where O-H⋯O hydrogen bonds play a key role. researchgate.net In another case, it forms one-dimensional zigzag supramolecular chains with tetramethylpyrazinium cations via N-H⋯O hydrogen bonds. researchgate.net Similarly, the crystal structure of a complex involving naphthalene-1,5-diaminium cations reveals a layered structure held together by multiple hydrogen bonds, forming a three-dimensional supramolecular architecture. nih.gov
These examples underscore the directional nature of interactions dictated by the 1,5-substitution pattern. The geometry of the substituents directs the formation of specific hydrogen bonding networks and other non-covalent interactions, which are the foundation of molecular recognition. The alkoxyethoxy chains of this compound, with their terminal methoxy (B1213986) groups and ether oxygens, can act as hydrogen bond acceptors, enabling the recognition of and complexation with complementary guest molecules. The cooperative binding of cyclodextrin-crown ether conjugates with fluorescent dyes highlights how the spatial arrangement of binding sites leads to high molecular recognition ability and selectivity. nih.gov
Tuning Optoelectronic and Charge Transport Characteristics through Structural Modification
The optoelectronic and charge transport properties of naphthalene-based materials can be finely tuned through strategic structural modifications. While detailed studies on this compound itself are limited, research on analogous 1,5-disubstituted naphthalenes and other naphthalene derivatives provides a clear framework for understanding how to modulate these characteristics.
The electronic properties of naphthalene derivatives are intrinsically linked to their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the material's color, absorption and emission spectra, and electrical conductivity. rsc.org
For instance, in a series of 1,5-diamine-based donor chromophores, the HOMO electronic cloud is predominantly located on the central naphthalene-1,5-diamine core, while the LUMO is distributed between the core and acceptor moieties. nih.gov This distribution facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation. rsc.orgnih.gov The band gaps in these systems can be tuned, affecting their semiconducting properties. researchgate.net
Furthermore, the introduction of different substituents onto the naphthalene core can significantly alter its photophysical properties. A study on naphthalene-bridged disilanes demonstrated that, in comparison to naphthalene, the bridged disilanes exhibit red-shifted absorption spectra, indicating extended conjugation. nih.gov The substitution on the silicon atoms was also found to influence the photophysical properties. nih.gov
In another example, a 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) derivative was shown to be a good hole-transporting material that emits intense blue fluorescence. researchgate.net Its HOMO energy was determined to be -5.74 eV with an optical gap of 2.79 eV. researchgate.net The introduction of different functional groups and the extension of the π-conjugated system are powerful strategies for tuning the optoelectronic properties of naphthalene-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Key Feature |
| Naphthalene-1,5-diamine derivatives (ND1–ND9) | - | - | 3.804–3.900 | A–D–A architecture, efficient ICT rsc.orgnih.gov |
| 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) | -5.74 | -2.95 | 2.79 | Blue electroluminescent, good hole transport researchgate.net |
| Thiophene functionalized 1,5-dithia-2,4,6,8-tetrazocines | - | ~ -3.5 | - | Low-lying LUMO levels rsc.org |
Design Strategies for Enhanced Stability and Performance in Specific Applications
The rational design of functional materials based on this compound and its analogs requires a focus on enhancing their stability and performance in targeted applications. Key strategies involve reinforcing the molecular structure to improve thermal and chemical stability, and tailoring the electronic properties for optimal performance in devices.
Enhanced Stability:
Thermal Stability: The inherent rigidity of the naphthalene core provides a good foundation for thermal stability. This can be further enhanced by introducing bulky and rigid substituents that restrict intramolecular motion and increase the melting point and glass transition temperature (Tg). For example, the 1,5-bis[n-(1-naphthyl)-n-phenyl] naphthalene diamine (NPN) derivative exhibits a high Tg of 129.7°C and a melting point of 245.7°C, indicating good thermal stability. researchgate.net The rigid aromatic structures of naphthalene-based materials are also known to stabilize the performance of perovskite solar cells against moisture, heat, and light. rsc.org
Chemical Stability: The stability of naphthalene derivatives can be influenced by the nature of the substituents. For instance, while naphthalene itself is relatively stable, naphthalene oxide is thermodynamically unstable and undergoes acid-catalyzed ring-opening to form naphthols. acs.org The choice of robust ether linkages in this compound contributes to its chemical stability under a range of conditions.
Enhanced Performance:
Liquid Crystals: The molecular shape of 1,5-disubstituted naphthalenes, with a rigid core and flexible side chains, is conducive to the formation of liquid crystalline phases. The length and nature of the alkoxy chains can be varied to control the mesophase type and temperature range. The elongated, rod-like shape of such molecules is a key factor in inducing chirality in nematic host mixtures for applications in liquid crystal displays (LCDs). beilstein-journals.org
Organic Electronics: For applications in organic electronics, the performance is dictated by factors such as charge carrier mobility and light absorption/emission characteristics. Design strategies include:
Tuning Energy Levels: As discussed in the previous section, the HOMO and LUMO energy levels can be precisely tuned by introducing electron-donating or electron-withdrawing groups to the naphthalene core. This allows for the optimization of charge injection and transport in devices like OLEDs and OPVs.
Controlling Intermolecular Interactions: The packing of molecules in the solid state is critical for efficient charge transport. The flexible side chains of this compound can be designed to promote favorable π-π stacking of the naphthalene cores, creating pathways for charge carriers. The use of hydrogen bonding and other supramolecular interactions can also be exploited to direct the assembly of molecules into well-ordered structures with improved charge transport properties. rsc.org
Enhancing Photophysical Properties: For luminescent applications, the molecular design should aim to maximize the fluorescence quantum yield. This can be achieved by minimizing non-radiative decay pathways, for example, by creating rigid structures that reduce vibrational quenching. In some cases, excimer formation, which can be concentration-dependent, can be utilized for specific emission properties. nih.gov
By systematically applying these design principles, it is possible to create a wide range of functional materials based on the this compound scaffold with tailored properties for advanced applications.
Future Research Directions and Translational Prospects
Exploration of Novel Supramolecular Architectures with 1,5-Bis(2-methoxyethoxy)naphthalene
The design of intricate, self-assembling systems is a cornerstone of modern chemistry, and this compound offers a versatile building block for the construction of novel supramolecular architectures. The electron-rich naphthalene (B1677914) core, coupled with the flexible ether side chains, can engage in a variety of non-covalent interactions, including π-π stacking, hydrogen bonding (via interaction with guest molecules), and host-guest interactions.
Future research should focus on systematically investigating the self-assembly behavior of this compound and its derivatives. Studies could explore the formation of liquid crystals, gels, and other ordered structures in different solvents and under various conditions. The flexible side chains could play a crucial role in modulating the packing and morphology of these assemblies. Furthermore, the synthesis of macrocycles and cages incorporating the this compound unit could lead to new host molecules with tailored recognition properties for specific guest molecules. The ability of related 1,5-dialkoxynaphthalene systems to form complexes with electron-deficient aromatic compounds like naphthalenediimide (NDI) highlights a promising avenue for creating donor-acceptor co-crystals and charge-transfer complexes with unique photophysical properties. researchgate.netrsc.org
Development of Advanced Functional Materials for Energy and Electronics
The electron-donating nature of the 1,5-dialkoxynaphthalene moiety makes it an attractive component for organic electronic materials. Research into related 1,5-disubstituted naphthalene derivatives has already shown their potential in various applications. For instance, the incorporation of a dioctyloxy-substituted naphthalene unit into a paracyclophanediene scaffold has been explored for its unique structural and optoelectronic properties. acs.org This suggests that this compound could serve as a valuable building block for the synthesis of new organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components of photovoltaic devices.
Future work should involve the synthesis and characterization of polymers and small molecules that incorporate the this compound core. The flexible ether chains could enhance solubility and processability, which are critical for device fabrication. Studies on naphthalene-1,5-diamine-based chromophores for photovoltaic applications have demonstrated the potential of the 1,5-naphthalene core in energy conversion technologies. researchgate.netrsc.org By analogy, tailoring the structure of this compound derivatives could lead to materials with optimized energy levels and charge transport properties for efficient solar cells.
Table 1: Potential Applications of this compound-based Materials
| Application Area | Potential Role of this compound | Key Properties to Exploit |
| Organic Electronics | Electron-donating component in organic semiconductors | Electron-rich naphthalene core, enhanced solubility from ether chains |
| Organic Light-Emitting Diodes (OLEDs) | Host or emissive layer material | Tunable photophysical properties, processability |
| Photovoltaics | Donor material in organic solar cells | Good charge transport, broad absorption spectra |
Integration into Multi-Component Systems for Synergistic Properties
The development of complex systems where different molecular components work in concert to achieve enhanced functionality is a rapidly growing field. The electron-rich character of this compound makes it an ideal candidate for integration into multi-component systems as a donor unit. The formation of charge-transfer complexes with electron-accepting molecules, such as naphthalenediimides (NDIs), has been demonstrated for other 1,5-dialkoxynaphthalene derivatives. researchgate.net These interactions can lead to the emergence of new optical and electronic properties that are not present in the individual components.
Future research should explore the co-assembly of this compound with a variety of electron acceptors to create a library of donor-acceptor materials. The stoichiometry and spatial arrangement of the components could be controlled to fine-tune the resulting properties. Furthermore, the incorporation of this naphthalene derivative into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with high surface areas and ordered porosity, suitable for applications in gas storage, separation, and catalysis. The synthesis of such multi-component systems could also be achieved through one-pot multi-component reactions, which offer an efficient and atom-economical approach to complex functional molecules. nih.govmdpi.com
Advanced Computational Modeling for Predictive Design and Discovery
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of new materials. Advanced computational modeling can provide valuable insights into the structure, properties, and reactivity of molecules, guiding experimental efforts and reducing the need for trial-and-error synthesis. In the context of this compound, computational methods can be employed to predict its conformational preferences, electronic structure, and interaction with other molecules.
Future research should leverage density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to predict the photophysical properties of novel derivatives of this compound. rsc.org These calculations can help in designing molecules with specific absorption and emission characteristics for applications in OLEDs and sensors. Molecular dynamics simulations can be used to study the self-assembly behavior of this compound and its derivatives, providing a detailed understanding of the forces that govern the formation of supramolecular structures. By combining computational predictions with experimental validation, a more rational and efficient approach to the design of new functional materials based on the this compound scaffold can be achieved.
Q & A
Q. Q1. What are the key considerations for synthesizing 1,5-Bis(2-methoxyethoxy)naphthalene with high purity?
Methodological Answer :
- Synthesis Routes : Use nucleophilic aromatic substitution (NAS) or Ullmann coupling to introduce methoxyethoxy groups at the 1,5-positions of naphthalene. For NAS, activate the naphthalene ring with electron-withdrawing groups (e.g., nitro) to facilitate substitution, followed by deprotection .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
- Controls : Include reaction blanks and intermediate characterization (e.g., FTIR for functional groups) to confirm stepwise progress.
Q. Q2. How do the electronic properties of 2-methoxyethoxy substituents influence the compound’s reactivity?
Methodological Answer :
- Electronic Effects : The methoxyethoxy groups act as electron donors via resonance, increasing electron density at the naphthalene core. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in electrophilic substitutions (e.g., nitration) .
- Experimental Validation : Perform kinetic studies (UV-Vis monitoring) on reactions with electrophiles (e.g., bromine) to compare rates with unsubstituted naphthalene. Correlate results with Hammett parameters .
Advanced Research Questions
Q. Q3. How can researchers mitigate confounding biases in toxicity studies of this compound?
Methodological Answer :
- Study Design : Follow tiered risk-of-bias frameworks (e.g., OHAT/NTP guidelines):
- Selection Bias : Randomize dose groups and use blinding for exposure characterization .
- Confounding Variables : Control for metabolic differences (e.g., use inbred animal strains) and environmental factors (e.g., standardized diet/housing) .
- Detection Bias : Use validated analytical methods (GC-MS/HPLC) for exposure quantification and blinded pathology assessments .
- Data Interpretation : Apply sensitivity analyses (e.g., E-value calculations) to assess unmeasured confounding .
Q. Q4. What methodologies are suitable for investigating the compound’s stability under varying pH and salinity?
Methodological Answer :
- Stability Assays :
- pH Dependence : Incubate the compound in buffered solutions (pH 2–12, 25–80°C) and monitor degradation via HPLC. Use Arrhenius plots to extrapolate shelf-life .
- Salinity Effects : Test stability in NaCl solutions (0.1–3 M) to simulate physiological or environmental conditions. Measure solubility changes via nephelometry .
- Degradation Products : Identify byproducts using LC-QTOF-MS and propose degradation pathways (e.g., hydrolysis of ether linkages) .
Q. Q5. How can researchers evaluate the compound’s interaction with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
